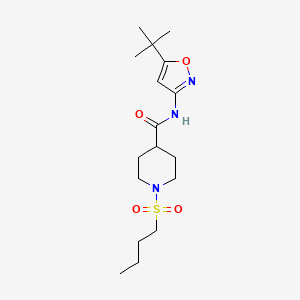
4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N'-(4-bromobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is a useful research compound. Its molecular formula is C10H8BrN5O2 and its molecular weight is 310.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.98614 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
One area of research has focused on the synthesis and study of derivatives containing the oxadiazole ring, which have shown promising antimicrobial and antioxidant activities. A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of derivatives incorporating triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant properties, with some derivatives showing very good ABTS and DPPH scavenging activities, indicating their potential as therapeutic agents in managing diseases related to oxidative stress and microbial infections (Menteşe, Ülker, & Kahveci, 2015).
Antiproliferative and Anticancer Activity
Another significant application of this compound is in the development of antiproliferative and anticancer agents. Kumar et al. (2014) reported the synthesis of new 2,5-disubstituted-1,3,4-oxadiazoles that were evaluated for their in vitro antiproliferative effects against various human cancer cell lines. Some analogs from this study showed good activity across all cell lines tested, highlighting the potential of oxadiazole derivatives as cancer therapeutics (Kumar, Mohana, Mallesha, & Veeresh, 2014).
Antifungal and Agricultural Applications
Research into the agricultural applications of oxadiazole derivatives has also been conducted, with studies focusing on their antifungal properties. Wu et al. (2019) developed novel 1,3,4-oxadiazole-2-carbohydrazides as potential agricultural antifungal agents, targeting succinate dehydrogenase. This study revealed that the designed compounds showed extremely bioactive properties against several types of fungi and oomycetes, with some compounds exhibiting superior efficacy to existing fungicides (Wu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-[(E)-(4-bromophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-3-1-6(2-4-7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGXZFQDOWUER-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NON=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NON=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)
![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)
![[4-(2-hydroxyethylsulfanyl)phenyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5513236.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5513262.png)
![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)


![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
